

Application Notes & Protocols: Assessing Fevipiprant's Effect on Sputum Eosinophilia

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the therapeutic effect of **Fevipiprant**, a selective oral antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTH2), on eosinophilic airway inflammation. The primary focus is on the methodology for quantifying changes in sputum eosinophil percentages, a key biomarker in asthma clinical trials.[1][2]

Fevipiprant works by blocking the action of prostaglandin D2 (PGD2), a key mediator in type 2 (T2) inflammation, which is characteristic of eosinophilic asthma.[1] PGD2, primarily released from mast cells, binds to the DP2 receptor on various immune cells, including T helper 2 (TH2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, promoting their recruitment, activation, and survival.[1] By antagonizing this receptor, **Fevipiprant** aims to reduce the eosinophilic inflammation that contributes to asthma symptoms and exacerbations.[3]

Clinical studies have demonstrated that **Fevipiprant** can significantly reduce sputum eosinophil counts in patients with moderate-to-severe persistent asthma. Accurate and standardized assessment of sputum eosinophilia is therefore critical for evaluating the efficacy of **Fevipiprant** and similar targeted therapies.

Quantitative Data Presentation

The following table summarizes the key quantitative findings from a pivotal Phase II clinical trial investigating the effect of **Fevipiprant** on sputum eosinophilia.



Table 1: Summary of Fevipiprant Clinical Trial Data on Sputum Eosinophil Percentage

Study <i>l</i> Trial ID	Fevipipr ant Dose	Patient Populati on	Duratio n	Baselin e Sputum Eosinop hil % (Geome tric Mean)	Post- Treatme nt Sputum Eosinop hil % (Geome tric Mean)	Fold Reducti on vs. Placebo	Referen ce
Gonem et al. (NCT015 45726)	225 mg, twice daily	patients with moderate -to- severe persisten t asthma and sputum eosinophi lia (≥2%)	12 weeks	Fevipipra nt: 5.4% Placebo: 4.6%	Fevipipra nt: 1.1% Placebo: 3.9%	3.5-fold greater decrease than placebo	

Experimental Protocols

The following protocols outline the standardized methods for sputum induction, processing, and analysis to assess airway inflammation.

Protocol 1: Sputum Induction

This protocol describes a non-invasive method for obtaining a sample of lower airway secretions. It should be performed by trained personnel with medical supervision.

1. Patient Preparation:



- Confirm patient eligibility (e.g., moderate-to-severe asthma with a baseline sputum eosinophil count ≥2%).
- Ensure the patient has abstained from food, drink, and smoking for at least 1 hour prior to the procedure.
- Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1).

2. Pre-medication:

- Administer a short-acting β 2-agonist, such as 400 μ g of inhaled salbutamol, via a metered-dose inhaler with a spacer.
- Wait 10-15 minutes and repeat spirometry to assess post-bronchodilator FEV1. This
 minimizes the risk of bronchoconstriction during induction.

3. Saline Nebulization:

- Use an ultrasonic nebulizer to deliver an aerosolized saline solution.
- The choice of saline concentration depends on the patient's post-bronchodilator FEV1:
- FEV1 >65% predicted: Use 3% or 4.5% hypertonic saline.
- FEV1 ≤65% predicted: Use 0.9% isotonic saline to reduce the risk of bronchospasm.
- Begin with a short inhalation period (e.g., 30 seconds to 1 minute) and instruct the patient to breathe normally.

4. Sputum Collection:

- Following each nebulization period, instruct the patient to rinse their mouth with water, blow their nose to clear nasal passages, and then perform a deep cough from the chest to expectorate sputum into a sterile, pre-weighed container kept on ice.
- Repeat the nebulization and collection cycle for a total duration of 15-20 minutes, or until an adequate sample volume is obtained. Monitor the patient's FEV1 periodically throughout the procedure.

5. Post-Procedure:

- Measure the patient's FEV1 one final time.
- Ensure the collected sputum sample is immediately transferred on ice for processing within 2 hours to maintain cell viability.

Protocol 2: Sputum Processing and Eosinophil Counting

Methodological & Application





This protocol describes the "whole sputum" method for processing the sample to obtain a differential cell count.

1. Sample Preparation and Mucolysis:

- Weigh the sputum container to determine the net weight of the expectorated sample.
- Add a mucolytic agent, typically 0.1% Dithiothreitol (DTT), in a volume equal to four times the weight of the sputum.
- Gently vortex the mixture and incubate in a shaking water bath at 37°C for 15-20 minutes to homogenize the sample and break down mucus.

2. Cell Filtration and Centrifugation:

- Filter the homogenized sample through a 48 µm nylon mesh to remove debris.
- Centrifuge the filtered cell suspension at approximately 450 x g for 10 minutes to pellet the cells.
- Discard the supernatant. The supernatant can be stored at -80°C for analysis of fluid-phase biomarkers if desired.

3. Cell Counting and Slide Preparation:

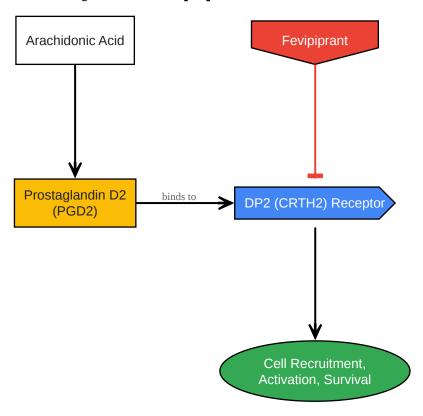
- Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).
- Perform a total cell count using a hemocytometer. A small aliquot may be stained with Trypan Blue to assess cell viability.
- Adjust the cell concentration to 1 x 10⁶ cells/mL.
- Prepare cytospin slides by centrifuging 50-100 μL of the cell suspension onto a glass slide using a cytocentrifuge (e.g., at 22 x g for 3 minutes).

4. Staining and Differential Cell Count:

- Air-dry the cytospin slides.
- Stain the slides using a standard hematological stain, such as Hematoxylin and Eosin (H&E) or May-Grünwald Giemsa, to differentiate cell types.
- Under a light microscope, count a minimum of 400 non-squamous cells.
- Identify and count eosinophils, neutrophils, macrophages, lymphocytes, and bronchial epithelial cells.
- Calculate the sputum eosinophil percentage as:
- (Number of Eosinophils / Total Non-squamous Cells Counted) x 100



Mandatory Visualizations Signaling Pathway of Fevipiprant's Action

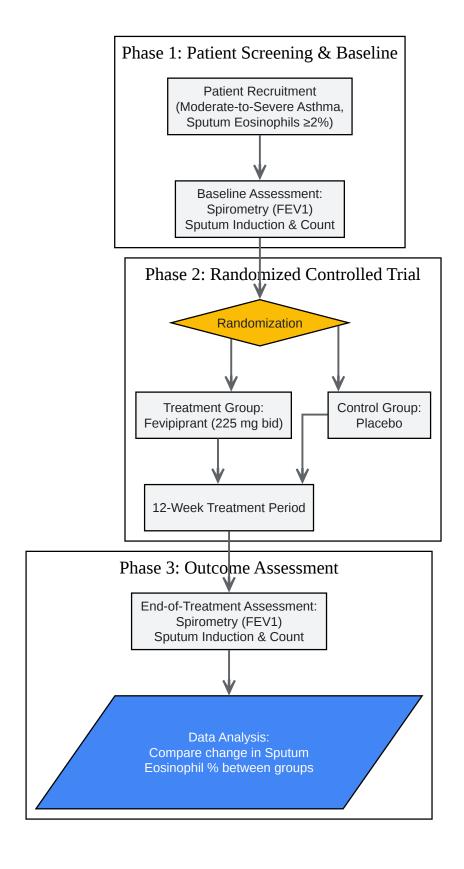


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Fevipiprant blocks PGD2 binding to the DP2 receptor.

Experimental Workflow for Assessing Fevipiprant Efficacy





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Workflow from patient screening to data analysis.



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